molecular formula C25H24FN5O4S B2883303 2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 2034274-33-2

2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2883303
CAS No.: 2034274-33-2
M. Wt: 509.56
InChI Key: XYOYPBUWQOXZEY-UHFFFAOYSA-N
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Description

2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a potent and selective small molecule inhibitor with significant research value in oncology and hematology. Its primary mechanism of action is the dual inhibition of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), two critical kinases implicated in proliferative diseases Source . The constitutive activation of JAK2 is a hallmark of myeloproliferative neoplasms (MPNs) such as polycythemia vera, while mutations in FLT3 are among the most common genetic abnormalities in acute myeloid leukemia (AML) Source . By targeting these specific oncogenic drivers, this compound provides researchers with a valuable tool to dissect the JAK-STAT and FLT3 signaling pathways in cellular and animal models. Its application extends to investigating the efficacy of targeted inhibition on cancer cell proliferation, survival, and the tumor microenvironment, thereby contributing to the preclinical understanding of therapeutic strategies for hematological malignancies Source .

Properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(4-fluoroanilino)pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O4S/c1-16-8-13-21(35-2)20(14-16)29-22(32)15-31-24(27)23(36(33,34)19-6-4-3-5-7-19)25(30-31)28-18-11-9-17(26)10-12-18/h3-14H,15,27H2,1-2H3,(H,28,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOYPBUWQOXZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a pyrazole ring, an acetamide group, and various aromatic substituents, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H24FN5O3SC_{25}H_{24}FN_{5}O_{3}S, with a molecular weight of approximately 493.6 g/mol. The presence of functional groups like the amine, sulfonyl, and methoxy enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC25H24FN5O3S
Molecular Weight493.6 g/mol
StructurePyrazole ring with acetamide and sulfonyl groups

Research indicates that compounds similar to this pyrazole derivative exhibit a range of biological activities, particularly in oncology. The mechanisms include:

  • Inhibition of Kinases : The compound may inhibit specific protein kinases involved in cancer signaling pathways, which are crucial for cell proliferation and survival.
  • Anti-inflammatory Activity : Pyrazole derivatives have shown potential in modulating inflammatory responses by inhibiting cyclooxygenase enzymes.
  • Analgesic Properties : The compound may also possess analgesic effects, making it a candidate for pain management therapies.

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can inhibit various kinases associated with cancer cell proliferation and migration. For instance, compounds structurally related to this one have been shown to selectively inhibit p38 MAP kinase, which plays a role in cellular responses to stress and inflammation .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of pyrazole compounds. They can act as selective inhibitors of cyclooxygenase enzymes (COX), which are involved in the inflammatory process .

Analgesic Effects

The analgesic activity of pyrazole derivatives has been documented in various studies, suggesting their potential use in pain relief therapies .

Case Studies and Research Findings

  • Inhibition of p38 MAP Kinase : A study on related pyrazole compounds revealed that they could bind effectively to the ATP binding pocket of p38 MAP kinase, demonstrating selectivity and potency against this target .
  • Structural Optimization : Research utilizing X-ray crystallography has provided insights into optimizing the potency and physicochemical properties of similar compounds by modifying substituents on the pyrazole scaffold .
  • Therapeutic Applications : The unique combination of substituents in this compound suggests potential applications not only in cancer therapy but also in treating inflammatory diseases due to its dual action on kinases and COX enzymes .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Heterocycle Key Substituents Biological Activity (Inferred/Reported) Reference
Target Compound Pyrazole 5-Amino, 4-(phenylsulfonyl), 3-(4-fluorophenylamino), N-(2-methoxy-5-methylphenyl)acetamide Not explicitly stated
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 3-Cyano, 1-(4-chlorophenyl), 2-chloroacetamide Insecticide derivatives
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole Sulfanyl, pyridinyl, 4-ethyl, N-(4-chloro-2-methoxy-5-methylphenyl)acetamide Antimicrobial (hypothesized)
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole Sulfanyl, thiophenyl, 4-ethyl, N-(4-fluorophenyl)acetamide Anti-exudative
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-carbothioamide Pyrazole-triazole hybrid 4-Fluorophenyl, triazolyl, carbothioamide Biological studies (unspecified)
Key Observations:

Heterocycle Core : The target compound’s pyrazole core is distinct from triazole-based analogs (e.g., ). Pyrazoles generally exhibit higher metabolic stability compared to triazoles due to reduced ring strain .

The 4-fluorophenylamino moiety increases lipophilicity, which could enhance membrane permeability relative to chlorophenyl or methoxyphenyl groups in other acetamides . The 2-methoxy-5-methylphenyl acetamide side chain may optimize solubility compared to bulkier substituents (e.g., pyridinyl or thiophenyl groups) .

Pharmacological and Physicochemical Properties

Table 3: Inferred Properties Based on Structural Analogues
Property Target Compound 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide N-(4-Fluorophenyl) Triazole Acetamide
LogP (Lipophilicity) High (due to phenylsulfonyl and fluorophenyl) Moderate (chlorophenyl, cyano) Moderate-High (thiophenyl, fluorophenyl)
Metabolic Stability High (sulfonyl group resists oxidation) Low-Moderate (cyano and chloro susceptible to hydrolysis) Moderate (sulfanyl prone to oxidation)
Solubility Moderate (methoxy group enhances polarity) Low (chlorophenyl reduces solubility) Low (thiophenyl hydrophobic)
Target Selectivity Potential kinase/enzyme inhibition Insecticidal activity Anti-inflammatory
  • Phenylsulfonyl vs. Sulfanyl : Sulfonyl groups improve stability but may reduce cellular uptake compared to sulfanyl derivatives .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity may enhance hydrogen bonding to biological targets, improving potency .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to minimize side reactions?

Answer: Synthesis optimization requires careful control of reaction conditions, particularly the choice of oxidizing and reducing agents. For example, hydrogen peroxide (oxidative) and lithium aluminum hydride (reductive) are commonly used, but stoichiometric ratios, temperature (e.g., 0–5°C for sensitive intermediates), and solvent polarity must be tailored to stabilize reactive intermediates like the sulfonyl or pyrazole groups . Parallel monitoring via TLC or HPLC is critical to track intermediate formation and adjust conditions in real time .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR : Analyze chemical shifts for the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and sulfonyl moiety (δ ~3.1–3.5 ppm for SO₂CH₂) .
  • X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., sulfonyl vs. acetamide orientation) using single-crystal diffraction data, as demonstrated for analogous pyrazole-thiazole hybrids .
  • HRMS : Validate molecular weight (expected ~550–600 g/mol range) with <2 ppm error .

Intermediate/Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different studies?

Answer: Contradictions often arise from variations in assay conditions or structural analogs. For example:

  • Assay specificity : Compare inhibition constants (Ki) against isoforms of target enzymes (e.g., kinase vs. phosphatase) using isothermal titration calorimetry (ITC) to quantify binding .
  • Structural analogs : Evaluate substituent effects (e.g., replacing 4-fluorophenyl with chlorophenyl in reduces antimicrobial activity by 40%) to isolate critical functional groups .
  • Solubility : Adjust DMSO concentration (<1% v/v) in cell-based assays to avoid false negatives .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions between the sulfonyl group and catalytic residues (e.g., Lys123 in kinase targets) . Validate with mutagenesis (e.g., alanine scanning) to confirm binding hotspots .
  • Kinetic assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition mode (competitive vs. non-competitive) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in lysates treated with the compound .

Advanced Methodological Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for a specific receptor?

Answer:

  • Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., methoxy → ethoxy at the 2-methoxyphenyl group) and screen against a receptor panel using SPR (surface plasmon resonance) .
  • 3D-QSAR : Generate CoMFA/CoMSIA models using IC₅₀ data from 20+ analogs to predict steric/electrostatic requirements for selectivity .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated degradation, as seen in .

Q. What analytical approaches are suitable for resolving conflicting data on this compound’s pharmacokinetic properties?

Answer:

  • LC-MS/MS quantification : Compare bioavailability in rodent plasma (Cₘₐₓ, t₁/₂) using a validated method with deuterated internal standards .
  • Permeability assays : Use Caco-2 cell monolayers to differentiate passive diffusion (Papp >1×10⁻⁶ cm/s) from active transport .
  • Protein binding : Apply equilibrium dialysis to measure free fraction (% unbound) and correlate with in vivo efficacy .

Data Analysis & Interpretation

Q. How should researchers interpret discrepancies in cytotoxicity data between in vitro and in vivo models?

Answer:

  • Metabolite profiling : Identify active metabolites (e.g., N-demethylated derivatives) via UPLC-QTOF and retest in vitro .
  • Microenvironment factors : Replicate hypoxia (1% O₂) in 3D tumor spheroids to mimic in vivo conditions and reassess IC₅₀ .
  • Dose scaling : Apply allometric scaling (e.g., body surface area) to adjust in vitro doses for murine models .

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